![molecular formula C8H8F3N3O2 B2474896 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869948-09-4](/img/structure/B2474896.png)

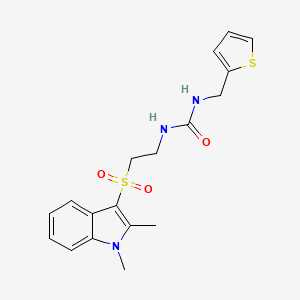

7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

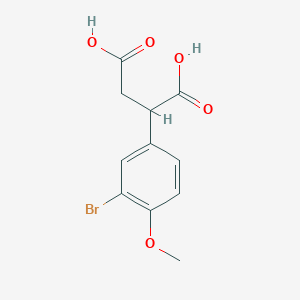

The compound “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

Pyrimidine derivatives are electron-rich nitrogen-containing heterocycles . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole and diethylethoxymethylenemalonate (DEEM) in glacial acetic acid . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step .Scientific Research Applications

Synthesis Methods and Compound Libraries

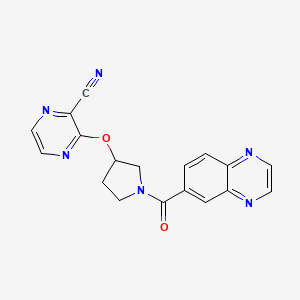

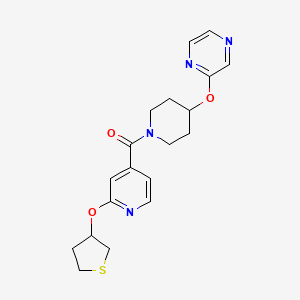

Liquid-Phase Synthesis for Combinatorial Libraries : The synthesis of 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine carboxamides was achieved through a parallel solution-phase process, producing over 2200 compounds. This method involved the assembly of the pyrazolo[1,5-a]pyrimidine ring and solution-phase acylation and reduction methodologies, yielding products of high purity and yield (Dalinger et al., 2005).

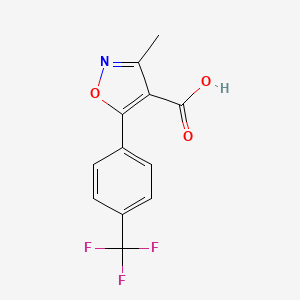

Synthesis of Diverse Pyrazolo[1,5-a]Pyrimidine Derivatives : Efficient access to various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported, involving SNAr and Suzuki Cross-Coupling reactions. This method facilitated the synthesis of compounds with diverse substitutions, contributing significantly to the study of this chemical class (Jismy et al., 2020).

Chemical Structure and Properties

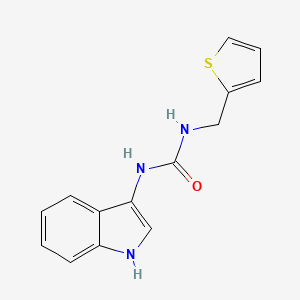

Crystal Structure Analysis : The crystal structure of a compound synthesized from 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was determined, providing insights into the molecular arrangement and potential interactions of these compounds (Liu et al., 2016).

Study of Regioselectivity in Synthesis : Research on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives highlighted the tunability of chemical reactions in producing specific molecular structures, which is crucial for understanding and optimizing the synthesis of these compounds (Drev et al., 2014).

Biological Activity and Potential Applications

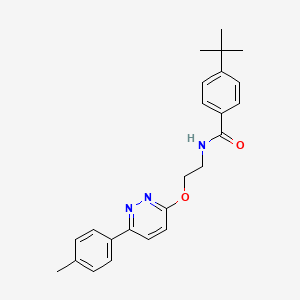

- Evaluation of Anti-inflammatory and Antimicrobial Properties : A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines exhibited distinct anti-inflammatory activity and promising antimicrobial properties against specific bacterial strains and fungi. This suggests potential therapeutic applications in treating infections and inflammation-related conditions (Aggarwal et al., 2014).

Mechanism of Action

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

It’s likely that it interacts with its target protein (such as cdk2) and inhibits its activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a predicted melting point of 13616°C and a predicted boiling point of 4053°C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines, suggesting that they may induce cell death .

Future Directions

Properties

IUPAC Name |

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h3,5,12H,1-2H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIZNHNPLOPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)

![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)

![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)